
Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate
Overview
Description
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 6972-81-2) is a pyrrole-derived ester with a partially saturated five-membered ring. Its molecular formula is C₇H₁₁NO₂, and its molecular weight is 141.17 g/mol . The compound features a dihydro-pyrrole core, where two double bonds are hydrogenated, distinguishing it from fully unsaturated or fully oxidized pyrrole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through a two-component condensation reaction. One common method involves the reaction of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and the absence of hazardous catalysts or solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as solvent-free conditions and the use of non-toxic reagents, are likely to be employed to ensure environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrrole-2,5-dione derivative.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity or receptor binding. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Ester Groups
Methyl 2,5-Dioxo-2,5-Dihydro-1H-Pyrrole-1-Carboxylate
- Molecular Formula: C₇H₇NO₄
- Molecular Weight : 169.13 g/mol
- CAS : 55750-48-6
- Key Differences :
tert-Butyl 2,5-Dihydro-1H-Pyrrole-1-Carboxylate
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- CAS : 73286-70-1
- Key Differences :
Benzyl 2,5-Dihydro-1H-Pyrrole-1-Carboxylate
- Synthesis : Reacted with m-chloroperbenzoic acid to form epoxidized derivatives .
- Applications : Serves as an intermediate in oxidation reactions for generating epoxide-functionalized pyrrolidines .
Variation in Oxidation States
Ethyl 2,5-Dioxo-2,5-Dihydro-1H-Pyrrole-1-Carboxylate
- Molecular Formula: C₇H₇NO₄
- Molecular Weight : 169.13 g/mol
- CAS : 55750-49-7
- Key Differences :
Ethyl 2-Oxo-2,5-Dihydro-1H-Pyrrole-1-Carboxylate
- CAS : 3988-84-9
- Key Differences: Contains one ketone group, offering intermediate reactivity between dihydro and dioxo derivatives. No explicit applications in the evidence, but likely a precursor for heterocyclic expansions .
Functionalized Derivatives
Ethyl 5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
(S)-tert-Butyl 2-((S)-2-Nitro-1-Phenylethyl)-5-Oxo-2,5-Dihydro-1H-Pyrrole-1-Carboxylate
- Key Features :
Comparative Data Table
Biological Activity
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate (C₇H₁₁NO₂) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Appearance : Colorless to pale yellow liquid
- Density : Approximately 1.1 g/cm³
- Boiling Point : ~195 °C at 760 mmHg
This compound exhibits several biological activities primarily through its interaction with various enzymes and receptors:
- Cytochrome P450 Inhibition : Research indicates that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics and potential drug interactions.
- Antimicrobial and Anti-inflammatory Properties : Similar compounds have demonstrated antimicrobial and anti-inflammatory effects, suggesting that this compound may also possess these activities.
- Potential Anti-Tuberculosis Activity : Structure-activity relationship studies on pyrrole derivatives indicate potential anti-tuberculosis properties, revealing that modifications to the pyrrole ring can enhance efficacy against drug-resistant strains .
Table 1: Summary of Biological Activities
Case Study 1: Cytochrome P450 Inhibition
In a study investigating the inhibitory effects of various compounds on CYP enzymes, this compound was identified as a significant inhibitor of CYP1A2. This finding suggests a need for careful consideration in polypharmacy scenarios where drugs metabolized by this enzyme are co-administered.
Case Study 2: Antimicrobial Activity
A series of pyrrole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound derivatives exhibited promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 3: Anti-Tuberculosis Efficacy
Recent studies have focused on the design of pyrrole-based compounds as potential anti-tuberculosis agents. This compound showed activity against Mycobacterium tuberculosis in vitro, with modifications leading to improved potency against resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The Paal-Knorr synthesis is a primary method, involving condensation of 2,5-dimethoxytetrahydrofuran with ethylamine using FeCl₃ as a catalyst under mild conditions (~60°C, inert atmosphere) . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:dimethoxytetrahydrofuran) and solvent selection (e.g., ethanol vs. THF). Impurities like over-reduced byproducts (e.g., fully saturated pyrrolidine derivatives) may form if reaction times exceed 12 hours.
- Data Analysis : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and confirm purity by GC-MS (m/z 141 [M+H⁺]) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), IR, and X-ray crystallography. Key NMR signals include:
- ¹H: δ 1.3 ppm (t, 3H, CH₂CH₃), δ 4.2 ppm (q, 2H, OCH₂), δ 5.8–6.0 ppm (m, 2H, dihydropyrrole ring protons) .
- X-ray analysis (using SHELXL ) reveals planarity of the dihydropyrrole ring and ester group conformation.
Advanced Research Questions
Q. What catalytic systems improve enantioselective synthesis of substituted dihydropyrrole derivatives?
- Methodology : Chiral Lewis acids (e.g., BINOL-derived catalysts) enable asymmetric cycloadditions. For example, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate derivatives undergo [4+2] cycloadditions with electron-deficient dienophiles using Cu(OTf)₂/(R)-BINAP (95% ee achieved) .
- Data Contradiction : While FeCl₃ is effective for racemic synthesis , chiral auxiliaries (e.g., Evans’ oxazolidinones) may introduce competing steric effects, requiring iterative optimization .
Q. How do computational methods (DFT, MD) predict reactivity trends in dihydropyrrole derivatives?
- Methodology : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions. Molecular dynamics (AMBER) simulations model solvent effects on ring puckering, influencing reaction pathways .
- Experimental Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects on reaction rates).
Q. What strategies resolve contradictions in biological activity data for dihydropyrrole-based compounds?
- Case Study : Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate exhibits conflicting reports on anticancer activity (IC₅₀ variability: 2–50 µM across cell lines).
- Resolution : Standardize assay conditions (e.g., MTT vs. ATP-based viability assays) and validate via orthogonal methods (e.g., apoptosis markers, ROS generation) .
- Mechanistic Insight : SAR studies show N-substitution (e.g., Boc-protected amines) modulates membrane permeability, explaining potency differences .
Q. Structural and Mechanistic Challenges
Q. Why does the dihydropyrrole ring exhibit nonplanarity in some crystal structures?
- Analysis : X-ray data (CCDC entries) reveal torsional angles up to 15° due to steric clashes between the ethyl ester and adjacent substituents. Use WinGX/ORTEP to visualize anisotropic displacement parameters, confirming dynamic disorder in solution (NMR line broadening at >40°C) .
Q. How do competing reaction pathways (e.g., oxidation vs. ring-opening) affect product distribution?
- Methodology : Monitor oxidation with mCPBA (meta-chloroperbenzoic acid) under controlled conditions (0°C, dichloromethane). LC-MS identifies epoxide intermediates (m/z 157 [M+H⁺]) and over-oxidized byproducts (e.g., pyrrole-2-carboxylates) .
- Mitigation : Use radical scavengers (e.g., TEMPO) to suppress autoxidation during storage .
Q. Applications in Drug Development
Q. What role does this compound play in fragment-based drug design?
- Case Study : As a scaffold for kinase inhibitors, its dihydropyrrole core mimics ATP-binding motifs.
Properties
IUPAC Name |
ethyl 2,5-dihydropyrrole-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSKAUUSANFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289649 | |
Record name | ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-81-2 | |
Record name | NSC62593 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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